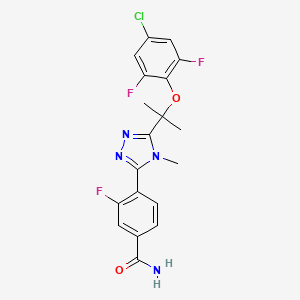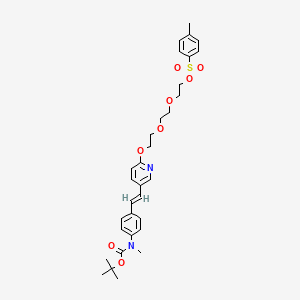
AV-105
描述
AV-105 是氟代吡啶 (Florbetapir) 的前体,氟代吡啶是一种用于正电子发射断层扫描 (PET) 成像的放射性标记化合物。它专为脑部神经退行性疾病(如阿尔茨海默病)的成像而设计。 该化合物是一种甲苯磺酰基苯乙烯基吡啶,可以通过氟-18 放射性标记生产氟代吡啶 (18F) .
科学研究应用
AV-105 主要用于合成氟代吡啶 (18F),氟代吡啶 (18F) 用于 PET 成像,以诊断和监测阿尔茨海默病等神经退行性疾病。 放射性标记的化合物与大脑中的淀粉样斑块结合,使患者能够可视化这些病理特征 .
除了在医学成像中的应用外,this compound 也被用于研究环境,以研究神经退行性疾病的机制,并开发新的诊断和治疗方法 .
作用机制
AV-105 的作用机制涉及通过放射性氟化反应将其转化为氟代吡啶 (18F)。氟代吡啶 (18F) 与大脑中的淀粉样斑块结合,淀粉样斑块是阿尔茨海默病的特征。 放射性标记的化合物会发射正电子,正电子会被 PET 扫描仪检测到,从而产生大脑的详细图像 .
类似化合物:
氟代苯乙烯 (18F): 另一种用于淀粉样斑块 PET 成像的放射性标记化合物。
氟代甲醇 (18F): 一种类似于氟代吡啶 (18F) 的放射性标记化合物,用于 PET 成像。
比较: this compound 在使用甲苯磺酸酯基团作为放射性氟化的离去基方面独一无二,这在纯化和产率方面具有优势。 与其他类似化合物相比,this compound 为生产氟代吡啶 (18F) 提供了一种更有效、更清洁的合成路线 .
准备方法
合成路线和反应条件: AV-105 的合成采用伯甲苯磺酸酯作为活性离去基,而不是伯甲磺酸酯。 这种方法是有益的,因为在放射性氟化反应过程中产生的甲苯磺酸酯可以通过色谱法从放射性标记的成像产物中轻松去除 .
工业生产方法: 在工业环境中,this compound 是通过在碱的存在下使苯乙烯基吡啶与甲苯磺酰氯反应来生产的。该反应通常在室温下在二氯甲烷等有机溶剂中进行。 然后使用色谱技术纯化产物,以获得高纯度的化合物 .
反应类型:
放射性氟化: this compound 会发生放射性氟化反应生成氟代吡啶 (18F)。该反应涉及用氟-18 取代甲苯磺酸酯基团。
取代反应: this compound 中的甲苯磺酸酯基团可以在适当的条件下被各种亲核试剂取代。
常用试剂和条件:
主要产物:
氟代吡啶 (18F): 放射性氟化反应的主要产物,用于 PET 成像.
相似化合物的比较
Florbetaben (18F): Another radiolabeled compound used for PET imaging of amyloid plaques.
Flutemetamol (18F): A radiolabeled compound similar to Florbetapir (18F) used for PET imaging.
Comparison: AV-105 is unique in its use of a tosylate group as the leaving group for radiofluorination, which offers advantages in terms of purification and yield. Compared to other similar compounds, this compound provides a more efficient and cleaner synthesis route for producing Florbetapir (18F) .
属性
IUPAC Name |
2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBUGPWBKWJULZ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205550-99-7 | |
| Record name | Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How efficient is the synthesis of 18F-AV-45 using AV-105?
A2: Research indicates that the automatic synthesis of 18F-AV-45 utilizing this compound as a precursor can achieve high efficiency. [] Optimization of synthesis parameters, such as the amount of this compound used, reaction temperature, and solvent, plays a crucial role in maximizing yield. One study demonstrated a radiochemical yield (RCP) of over 98% and an uncorrected synthesis efficiency of approximately 31.0% ± 2.8% under optimized conditions. [] These findings suggest that this method holds promise for producing 18F-AV-45 efficiently for clinical applications.
Q2: How does 18F-AV-45, synthesized from this compound, aid in the diagnosis of Alzheimer’s Disease?
A3: 18F-AV-45, synthesized using this compound as a precursor, enables visualization of Aβ plaques in the brain through PET imaging. [] In a study involving patients with dementia, 18F-AV-45 PET/CT scans revealed positive Aβ protein deposition primarily in the gray matter of the brain in a subset of patients. [] This pattern of deposition aligns with AD diagnosis. The remaining patients displayed negative Aβ protein deposition, suggesting alternative dementia etiologies. [] Therefore, 18F-AV-45 imaging contributes valuable information for differential diagnosis in dementia cases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)
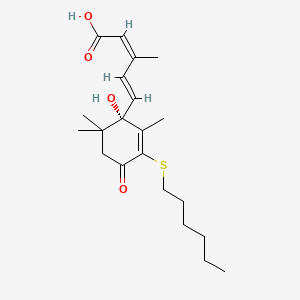
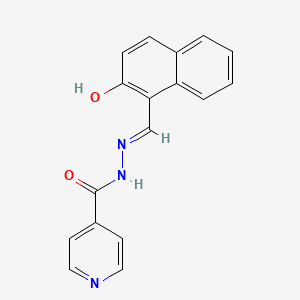
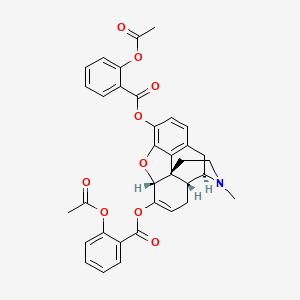
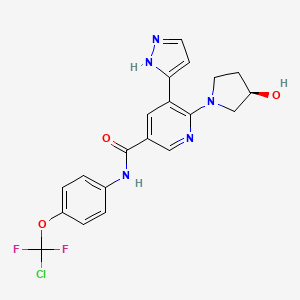
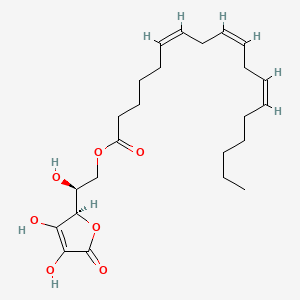
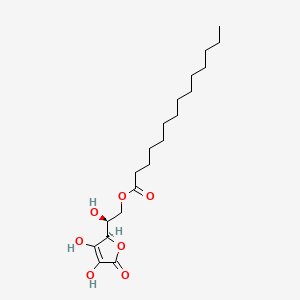
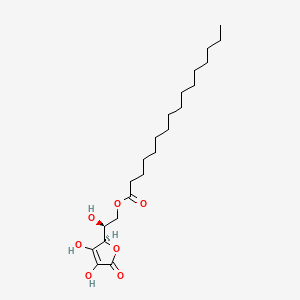
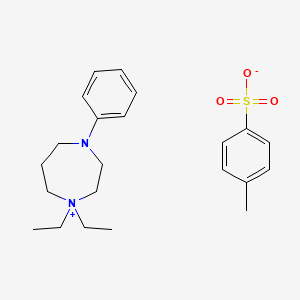
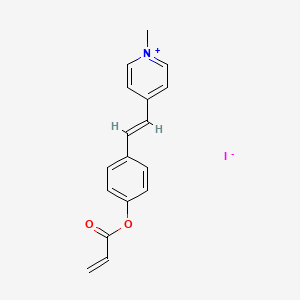
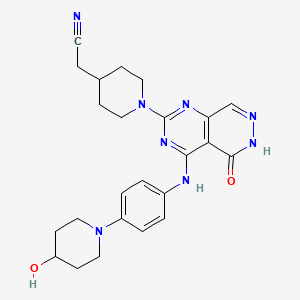
![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)
